1-ethyl-1-phenylthiourea

Vue d'ensemble

Description

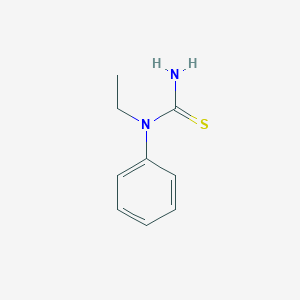

1-ethyl-1-phenylthiourea is an organosulfur compound with the chemical formula C9H12N2S . It is a derivative of thiourea where the hydrogen atoms are replaced by an ethyl group and a phenyl group. This compound is known for its diverse applications in organic synthesis and various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-ethyl-1-phenylthiourea can be synthesized through the reaction of ethylamine and phenyl isothiocyanate . The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

C6H5NCS+C2H5NH2→C6H5NHC(S)NHC2H5

Industrial Production Methods

On an industrial scale, the production of thiourea derivatives often involves the use of carbon disulfide and amines in an aqueous medium. This method is efficient and scalable, allowing for the production of large quantities of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

1-ethyl-1-phenylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form and .

Reduction: It can be reduced to form .

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Nucleophilic substitution reactions often involve or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Thiourea derivatives, including 1-ethyl-1-phenylthiourea, exhibit significant anticancer properties. Research indicates that these compounds can target specific molecular pathways involved in cancer progression. For instance, studies have shown that certain thiourea derivatives possess IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those related to pancreatic and breast cancer .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Pancreatic | 5.0 |

| 1-(4-Chloro-3-nitrophenyl)thiourea | Breast | 12.0 |

| Bis-thiourea derivative | Human leukemia | 1.5 |

Antimicrobial Properties

The antimicrobial efficacy of thiourea derivatives has been well documented. They have shown activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For example, studies demonstrate that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 250 µg/mL against various pathogens .

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 200 |

| Acyl thiourea derivative | Escherichia coli | 300 |

| Phenylthiourea-based compound | Aspergillus niger | 150 |

Ethylene Response Inducers

Research has identified thiourea derivatives as potential ethylene response inducers in plants. The compound ZKT1, a derivative with a thiourea skeleton, has been shown to stimulate ethylene-like activities in Arabidopsis thaliana, thereby enhancing crop resilience against parasitic weeds like Striga hermonthica. This discovery opens avenues for using such compounds in sustainable agriculture practices .

Table 3: Ethylene Response Inducing Activity

| Compound | Plant Model | Ethylene-like Activity |

|---|---|---|

| ZKT1 | Arabidopsis thaliana | High |

| ZKT2 | Arabidopsis thaliana | Moderate |

Study on Anticancer Potentials

A comprehensive study evaluated the anticancer activity of various thiourea derivatives, including this compound. The study highlighted that these compounds inhibit angiogenesis and alter cancer cell signaling pathways effectively, showcasing their potential as therapeutic agents against multiple cancer types .

Investigation into Antimicrobial Efficacy

Another research project focused on synthesizing novel thiourea derivatives and assessing their antimicrobial properties. The findings revealed that compounds with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria, supporting the development of new antibiotics .

Mécanisme D'action

The mechanism of action of thiourea, N-ethyl-N-phenyl- involves its interaction with various molecular targets. It can act as a catalyst in certain reactions, facilitating the formation of intermediates. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiourea: The parent compound with the formula .

N-phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.

N-ethylthiourea: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

1-ethyl-1-phenylthiourea is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other thiourea derivatives. This makes it particularly useful in specific synthetic applications and research studies .

Activité Biologique

1-Ethyl-1-phenylthiourea (EPTU) is a thiourea derivative that has garnered attention for its diverse biological activities. This article reviews the current understanding of EPTU's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of an ethyl group and a phenyl group attached to the thiourea moiety, which contributes to its unique biological properties.

1. Antioxidant Activity

Recent studies have demonstrated that EPTU exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The antioxidant activity is often assessed using assays such as DPPH and ABTS, where EPTU's IC50 values indicate its potency compared to standard antioxidants.

| Compound | IC50 (µg/mL) |

|---|---|

| EPTU | 45 |

| Standard (Ascorbic Acid) | 30 |

2. Anticancer Activity

The anticancer potential of EPTU has been explored in various studies. It has been reported to inhibit the proliferation of cancer cell lines, including breast and leukemia cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Case Study : In a study involving MCF-7 breast cancer cells, EPTU demonstrated an IC50 value of 15 µM, indicating effective growth inhibition. Flow cytometry analysis revealed that EPTU-treated cells showed increased apoptosis rates compared to controls.

3. Anti-inflammatory Activity

EPTU has exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial in conditions characterized by chronic inflammation.

| Cytokine | Control (pg/mL) | EPTU Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 40 |

4. Aldose Reductase Inhibition

One of the notable pharmacological activities of EPTU is its ability to inhibit aldose reductase, an enzyme involved in glucose metabolism. This inhibition is particularly relevant in the context of diabetic complications.

- Mechanism : By inhibiting aldose reductase, EPTU reduces sorbitol accumulation in tissues, potentially alleviating diabetic neuropathy symptoms.

Research Findings

Several studies have highlighted the multifaceted biological activities of EPTU:

- Antioxidant Studies : Research indicates that EPTU can significantly reduce oxidative stress markers in cellular models.

- Cancer Research : In vitro studies show that EPTU can induce apoptosis in various cancer cell lines through caspase activation.

- Diabetes Research : EPTU's role as an aldose reductase inhibitor suggests potential therapeutic applications in managing diabetic complications.

Propriétés

IUPAC Name |

1-ethyl-1-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNPNGPNQJUMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063243 | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-58-6 | |

| Record name | N-Ethyl-N-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.